molecular formula C28H36O5 B040878 methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate CAS No. 118075-30-2

methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate

Cat. No.: B040878
CAS No.: 118075-30-2
M. Wt: 452.6 g/mol
InChI Key: AFYNUVCDKLFCAU-PTDFUWQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Celastranhydride is a novel triterpene anhydride isolated from plants of the Celastraceae family, such as Kokoona zeylanica, Cassine balae, and Reissantia indica . . Celastranhydride has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

The preparation of celastranhydride involves the extraction and isolation from natural sources. The process typically includes the following steps:

Chemical Reactions Analysis

Celastranhydride undergoes various chemical reactions, including:

Comparison with Similar Compounds

Celastranhydride is part of the celastroloid family, which includes other triterpenoid quinonemethides such as celastrol, pristimerin, and zeylasterone . Compared to these compounds, celastranhydride is unique due to its anhydride structure, which imparts distinct chemical reactivity and biological activity . Similar compounds include:

Celastranhydride’s unique structure and diverse biological activities make it a compound of significant interest in various fields of scientific research.

Properties

CAS No.

118075-30-2

Molecular Formula

C28H36O5

Molecular Weight

452.6 g/mol

IUPAC Name

methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate

InChI

InChI=1S/C28H36O5/c1-24-9-10-25(2,23(31)32-6)16-20(24)28(5)14-12-26(3)18-15-21(29)33-22(30)17(18)7-8-19(26)27(28,4)13-11-24/h7-8,15,20H,9-14,16H2,1-6H3/t20-,24-,25-,26+,27-,28+/m1/s1

InChI Key

AFYNUVCDKLFCAU-PTDFUWQFSA-N

SMILES

CC12CCC(CC1C3(CCC4(C(=CC=C5C4=CC(=O)OC5=O)C3(CC2)C)C)C)(C)C(=O)OC

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@@]4(C(=CC=C5C4=CC(=O)OC5=O)[C@]3(CC2)C)C)C)(C)C(=O)OC

Canonical SMILES

CC12CCC(CC1C3(CCC4(C(=CC=C5C4=CC(=O)OC5=O)C3(CC2)C)C)C)(C)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate
Reactant of Route 2
methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate
Reactant of Route 3
methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate
Reactant of Route 4
methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate
Reactant of Route 5
methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate
Reactant of Route 6
methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate

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